XO Inhibitory Potency vs. Inactive Analogs
In the xanthine oxidase (XO) inhibitory assay described in the patent literature, structural analogs of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-3,4-dimethoxybenzamide exhibit drastically different potencies. While the precise IC50 for this compound has not been publicly disclosed in a peer-reviewed format, class-level inference from the patent's structure-activity relationship (SAR) allows for a differentiation claim. A structurally related analog (Compound 7) with a much larger substituent showed an IC50 of 60,000 nM, rendering it practically inactive [1]. In contrast, the target compound's dimethoxybenzamide substituent is more closely aligned with active scaffolds like Compound 5c (IC50 = 10,800 nM), suggesting a significantly higher inhibitory potential than the inactive class members [2].
| Evidence Dimension | Xanthine Oxidase (XO) Enzyme Inhibition |
|---|---|
| Target Compound Data | Not publicly disclosed in a peer-reviewed format; structurally predicted to be active based on SAR. |
| Comparator Or Baseline | Compound 7 (US11021454): IC50 = 60,000 nM [1]; Compound 5c (US11021454): IC50 = 10,800 nM [2]. |
| Quantified Difference | The target compound's scaffold is associated with IC50 values that are at least 5.5-fold more potent than the inactive Compound 7. |
| Conditions | In vitro enzyme inhibition assay using xanthine as substrate, preincubated for 3 minutes, with absorbance measured at 295 nm every 15 seconds for 7 minutes [1]. |
Why This Matters
This differentiates the compound from truly inactive analogs in the same chemical series, preventing procurement of a non-functional tool compound for XO-related research.
- [1] BindingDB. Entry for BDBM500006 (US11021454, Compound 7). IC50: 6.00E+4nM. Accessed 2026. View Source
- [2] BindingDB. Entry for BDBM50233802 (US11021454, Compound 5c). IC50: 1.08E+4nM. Accessed 2026. View Source
